3-Fluoroethcathinone hydrochloride
Overview
Description
3-Fluoroethcathinone (hydrochloride), also known by its chemical formula C10H13ClFNO, is a synthetic cathinone derivative. It belongs to a class of psychoactive compounds that have been identified in designer drugs marketed as bath salts, plant food, or pills . As a fluorine-substituted cathinone, it has potential for abuse.
Preparation Methods
The synthetic routes for 3-Fluoroethcathinone are not widely documented, but it can be synthesized through various methods. Industrial production methods may involve modifications of existing synthetic procedures for related compounds. Unfortunately, specific reaction conditions and industrial-scale processes remain proprietary.
Chemical Reactions Analysis
3-Fluoroethcathinone can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported in the literature. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: It serves as a model compound for studying fluorine-substituted cathinones.
Biology: Researchers may explore its effects on cellular processes and receptors.
Medicine: Investigating its pharmacological properties could provide insights into potential therapeutic uses.
Industry: Its unique structure may inspire the development of novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which 3-Fluoroethcathinone exerts its effects remains unclear. It likely interacts with neurotransmitter systems, affecting dopamine, serotonin, and norepinephrine pathways. Further studies are needed to elucidate its molecular targets.
Comparison with Similar Compounds
While 3-Fluoroethcathinone shares similarities with other cathinones, its fluorine substitution sets it apart. Similar compounds include 3-Fluoromethcathinone (Item No. 10730) and other derivatives within the cathinone family.
Properties
IUPAC Name |
2-(ethylamino)-1-(3-fluorophenyl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEYAABQLCLKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=CC=C1)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001343019 | |
Record name | 2-(Ethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001343019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446466-64-2 | |
Record name | 2-(Ethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001343019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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